![molecular formula C22H27N5O3 B3010184 3-(2-乙氧基乙基)-8-(4-乙基苯基)-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 887456-90-8](/img/structure/B3010184.png)

3-(2-乙氧基乙基)-8-(4-乙基苯基)-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

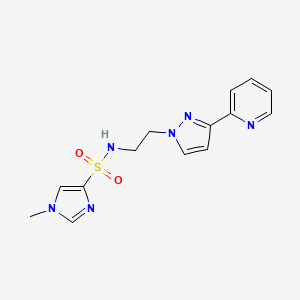

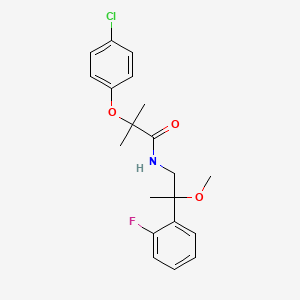

The compound "3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that falls within the class of imidazopurinones. This class of compounds has been extensively studied due to their potential biological activities, particularly as adenosine receptor antagonists . The presence of various substituents on the imidazo[2,1-f]purine core, such as ethoxyethyl and ethylphenyl groups, suggests that this compound could have unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of imidazopurinones typically involves the construction of the purine core followed by the introduction of substituents at specific positions on the ring system. In the context of related compounds, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has been reported, which are potent and selective A(3) adenosine receptor antagonists . Although the exact synthetic route for the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with modifications to introduce the specific ethoxyethyl and ethylphenyl substituents.

Molecular Structure Analysis

The molecular structure of imidazopurinones is characterized by a fused ring system that includes an imidazole ring joined to a purine moiety. The substitution pattern on the core can significantly influence the molecule's conformation and, consequently, its biological activity. Docking and 3D-QSAR studies have been used to investigate the binding disposition of related compounds to the A(3) adenosine receptor, which could also be relevant for understanding the molecular interactions of the compound .

Chemical Reactions Analysis

Imidazopurinones can undergo various chemical reactions depending on their substitution pattern. For instance, compounds with a nitropyridine group substituted on an aminoisoxazolone react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . While the compound does not have the same functional groups, it may still participate in similar rearrangements or reactions with nucleophiles due to the presence of reactive sites on the imidazo[2,1-f]purine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopurinones are influenced by their molecular structure. The introduction of alkyl and aryl groups can affect the compound's solubility, stability, and reactivity. For example, the introduction of different substituents at the 1-, 3-, and 8-positions of imidazopurinones has been shown to improve both the potency and hydrophilicity of these molecules . The specific physical and chemical properties of "3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" would need to be determined experimentally, but it is likely that the ethoxyethyl and ethylphenyl groups contribute to its overall profile.

科学研究应用

合成和药理学评价

- Zagórska 等人 (2016) 的一项研究探索了 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮衍生物的合成,以用于潜在的抗抑郁应用。他们发现某些衍生物在小鼠中表现出有希望的抗抑郁作用,表明这些化合物在心理健康障碍中的治疗潜力 (Zagórska 等人,2016)。

分子研究和受体亲和力

- 在 Zagórska 等人 (2015) 进行的一项研究中,合成了咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的新衍生物,并测试了它们对血清素能和多巴胺能受体的亲和力。这项研究表明在开发抗抑郁药和抗焦虑药方面的潜在应用 (Zagórska 等人,2015)。

作为 A3 腺苷受体拮抗剂的潜力

- Baraldi 等人 (2005) 对咪唑并[2,1-f]嘌呤-2,4-二酮衍生物的研究揭示了对 A3 腺苷受体具有强大且选择性的拮抗活性。这些发现对针对这些受体的药物开发具有影响 (Baraldi 等人,2005)。

代谢稳定性和细胞渗透性

- Zagórska 等人 (2018) 的一项 2018 年研究重点关注了 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的 2-嘧啶基-哌嗪基-烷基衍生物的代谢稳定性和细胞渗透性。这项研究对于了解这些化合物在开发新的精神药物方面的药代动力学和动力学至关重要 (Zagórska 等人,2018)。

类抗抑郁活性与安全性概况

- Partyka 等人 (2020) 最近的一项研究评估了 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮衍生物的类抗抑郁活性与安全性概况。他们重点关注了它们作为 5-HT1A 受体部分激动剂的潜力,突出了这些化合物在更安全、更有效的抗抑郁疗法中的重要性 (Partyka 等人,2020)。

作用机制

Target of Action

The primary target of this compound is the enzyme purine-nucleoside phosphorylase (PNPase) . This enzyme plays a crucial role in the purine salvage pathway, which is responsible for the recycling of purine nucleosides.

Mode of Action

The compound interacts with its target, PNPase, by mimicking the natural substrates of the enzyme, purine ribonucleosides .

Biochemical Pathways

The interaction of the compound with PNPase affects the purine salvage pathway . This pathway is responsible for the recycling of purine nucleosides, which are essential components of DNA and RNA. Any changes in this pathway can have downstream effects on DNA and RNA synthesis and function.

属性

IUPAC Name |

2-(2-ethoxyethyl)-6-(4-ethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-6-16-8-10-17(11-9-16)26-14(3)15(4)27-18-19(23-21(26)27)24(5)22(29)25(20(18)28)12-13-30-7-2/h8-11H,6-7,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPPMYZYQFYVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)

![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)

![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)

![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)